

HPLC analytical method for Quetiapine EP Impurity C

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Compound of Interest

Compound Name: Quetiapine EP Impurity C

CAS No.: 1798840-31-9

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Application Note: A Validated Stability-Indicating HPLC Method for the Determination of **Quetiapine EP Impurity C**

Abstract

This application note details a robust, specific, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **Quetiapine EP Impurity C**. The control of impurities in active pharmaceutical ingredients (APIs) is a critical requirement mandated by regulatory bodies to ensure the safety and efficacy of drug products.[1] This method provides a reliable protocol for separating and quantifying Impurity C from the main Quetiapine API and other related substances. The separation was achieved on a C18 stationary phase using a gradient elution of an ammonium acetate buffer and acetonitrile. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[2] This protocol is suitable for routine quality control analysis in pharmaceutical development and manufacturing environments.

Introduction

Quetiapine is an atypical antipsychotic drug widely used in the treatment of schizophrenia and bipolar disorder.[2] It functions as an antagonist at multiple neurotransmitter receptors in the brain.[3] The manufacturing process and storage of Quetiapine can lead to the formation of various process-related and degradation impurities. The European Pharmacopoeia (EP) lists several potential impurities, including Impurity C, which is chemically identified as 2-(2-(4-(Dibenzo[b,f][3][4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl 2-(4-(dibenzo[b,f][3][4]thiazepin-11-yl)piperazin-1-yl)acetate.[5][6]

Impurity profiling is a cornerstone of pharmaceutical quality control. The presence of impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[7] Therefore, developing sensitive and accurate analytical methods to monitor and control these impurities is paramount. This document provides a comprehensive guide for researchers and quality control analysts, detailing a validated HPLC method specifically designed for the analysis of **Quetiapine EP Impurity C**.

Chromatographic Principles and Method Rationale

The developed method is based on reversed-phase chromatography, the most common mode of HPLC for pharmaceutical analysis.

- **Choice of Stationary Phase:** A C18 (octadecylsilyl) column was selected for its wide applicability and excellent resolving power for compounds of moderate polarity like Quetiapine and its impurities. The hydrophobic C18 chains provide effective differential retention based on the hydrophobicity of the analytes.
- **Mobile Phase Strategy:** A binary gradient elution was employed to achieve optimal separation.
 - **Aqueous Phase (Mobile Phase A):** A 10 mM ammonium acetate buffer was chosen. The buffer controls the pH of the mobile phase, which is critical because Quetiapine and its impurities contain ionizable amine groups. Maintaining a consistent pH ensures reproducible retention times and symmetric peak shapes.
 - **Organic Phase (Mobile Phase B):** Acetonitrile is used as the organic modifier. Its strong elution strength and low viscosity are ideal for this separation.

- Gradient Elution: A gradient program, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase, is essential. This allows for the effective elution and separation of compounds with a wide range of polarities, ensuring that the more polar Impurity C is well-resolved from the less polar Quetiapine API and other potential non-polar impurities.[3]
- Detection: UV detection at 252 nm was selected, as it represents a wavelength of maximum absorbance for Quetiapine, providing good sensitivity for both the API and its related impurities.[3][8]
- Column Temperature: The column temperature is maintained at 40°C to ensure method robustness, improve peak efficiency, and reduce mobile phase viscosity, leading to lower backpressure.[2]

Materials and Methods

Reagents and Standards

- Quetiapine Fumarate Reference Standard ($\geq 99.5\%$ purity)
- **Quetiapine EP Impurity C** Reference Standard ($\geq 98.0\%$ purity)
- Acetonitrile (HPLC Grade)
- Ammonium Acetate (AR Grade)
- Orthophosphoric Acid (AR Grade)
- Deionized Water (18.2 M Ω ·cm)

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

Parameter	Condition
HPLC Column	X-Bridge C18, 150 x 4.6 mm, 3.5 µm particle size
Mobile Phase A	10 mM Ammonium Acetate in water (pH adjusted to 7.0 with dilute orthophosphoric acid)
Mobile Phase B	Acetonitrile
Gradient Program	Time (min)
Flow Rate	1.0 mL/min[2]
Column Temperature	40°C[2]
Detection Wavelength	252 nm[3]
Injection Volume	10 µL[2]
Diluent	Acetonitrile:Water (50:50, v/v)

Preparation of Solutions

- Mobile Phase A (10 mM Ammonium Acetate): a. Weigh 0.77 g of Ammonium Acetate and dissolve in 1000 mL of deionized water. b. Adjust the pH to 7.0 ± 0.05 using diluted orthophosphoric acid. c. Filter the solution through a 0.45 µm nylon membrane filter and degas for 15 minutes.[8]
- Mobile Phase B (Acetonitrile): a. Use HPLC-grade Acetonitrile directly. b. Filter through a 0.45 µm nylon membrane filter and degas.
- Impurity C Standard Stock Solution (approx. 100 µg/mL): a. Accurately weigh about 10 mg of **Quetiapine EP Impurity C** reference standard into a 100 mL volumetric flask. b. Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. c. Allow the solution to cool to room temperature and dilute to the mark with diluent.
- Quetiapine Standard Stock Solution (approx. 1000 µg/mL): a. Accurately weigh about 25 mg of Quetiapine Fumarate reference standard into a 25 mL volumetric flask. b. Add approximately

15 mL of diluent and sonicate for 10 minutes to dissolve. c. Allow the solution to cool and dilute to the mark with diluent.

5. System Suitability Solution (SSS): a. Transfer 1.0 mL of the Quetiapine Standard Stock Solution and 1.5 mL of the Impurity C Standard Stock Solution into a 10 mL volumetric flask. b. Dilute to the mark with diluent. This solution contains approximately 100 µg/mL of Quetiapine and 15 µg/mL of Impurity C.

6. Sample (Test) Solution (approx. 500 µg/mL): a. Accurately weigh about 50 mg of the Quetiapine Fumarate API sample into a 100 mL volumetric flask. b. Add approximately 70 mL of diluent, sonicate for 15 minutes to ensure complete dissolution. c. Allow the solution to cool and dilute to the mark with diluent. d. Filter the solution through a 0.45 µm PVDF syringe filter before injection.

Method Validation and Results

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.

Specificity (Forced Degradation)

Specificity was demonstrated by subjecting a sample of Quetiapine to forced degradation under hydrolytic (acid, base), oxidative, thermal, and photolytic stress conditions. The resulting chromatograms showed that the peak for Impurity C was well-resolved from the main Quetiapine peak and any degradation products formed, proving the stability-indicating nature of the method.[2]

System Suitability

System suitability was assessed by injecting the System Suitability Solution five times. The results confirmed the adequacy of the chromatographic system.[8]

Parameter	Acceptance Criteria	Typical Result
Resolution (Impurity C & Quetiapine)	≥ 2.0	4.8
Tailing Factor (Quetiapine Peak)	≤ 2.0	1.2
Theoretical Plates (Quetiapine Peak)	≥ 2000	8500
%RSD of Peak Areas (n=5)	$\leq 2.0\%$	0.6%

Linearity

The linearity of Impurity C was evaluated over a concentration range from the Limit of Quantitation (LOQ) to 150% of the specification level (e.g., 0.15%). The method showed excellent linearity.

Parameter	Result
Concentration Range	0.1 - 2.5 $\mu\text{g/mL}$
Correlation Coefficient (r^2)	≥ 0.999
Y-intercept	Close to zero

Accuracy (Recovery)

Accuracy was determined by spiking a known amount of Impurity C into the Quetiapine API sample at three concentration levels (50%, 100%, and 150% of the target concentration). The recovery at each level was within acceptable limits.

Spiking Level	Mean Recovery (%)	%RSD
50%	101.2%	0.9%
100%	99.5%	0.7%
150%	100.8%	0.8%

Precision

- Repeatability (Intra-day): The %RSD for six replicate preparations of a spiked sample was less than 2.0%.
- Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst, and the %RSD between the two sets of results was less than 2.0%, demonstrating good method precision.[9]

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio method.

- LOD: 0.03 µg/mL (Signal-to-Noise ratio of 3:1)
- LOQ: 0.10 µg/mL (Signal-to-Noise ratio of 10:1)[2]

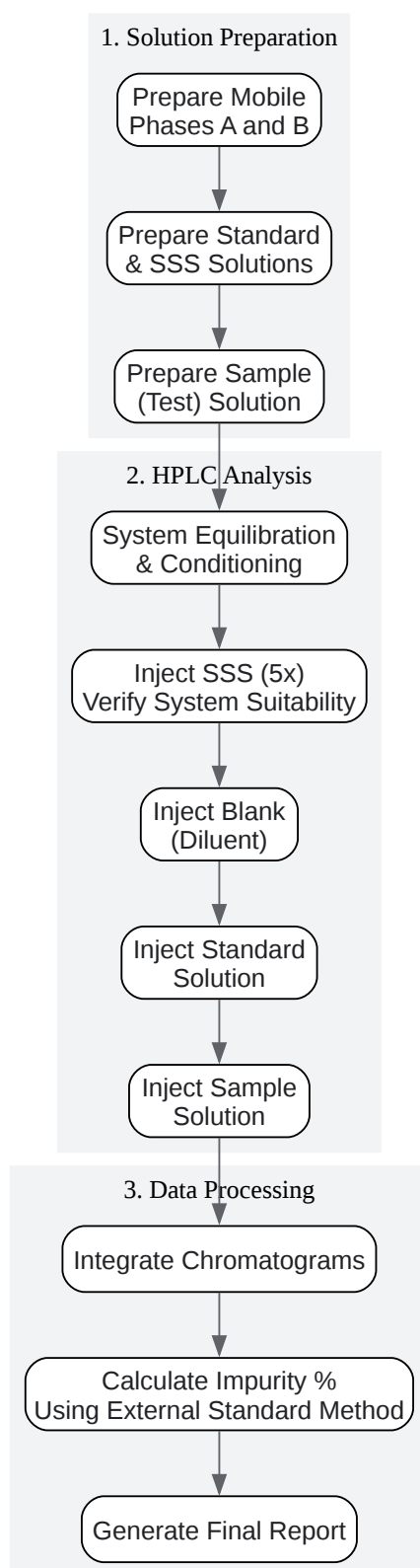
Robustness

The method's robustness was evaluated by introducing small, deliberate variations in chromatographic parameters, including flow rate (± 0.1 mL/min), column temperature ($\pm 2^\circ\text{C}$), and mobile phase pH (± 0.2 units). In all cases, the resolution and system suitability parameters remained within acceptable limits, indicating the method is robust for routine use.[2]

Visualization of Protocols

Analytical Workflow Diagram

The following diagram outlines the complete analytical procedure from preparation to final result calculation.

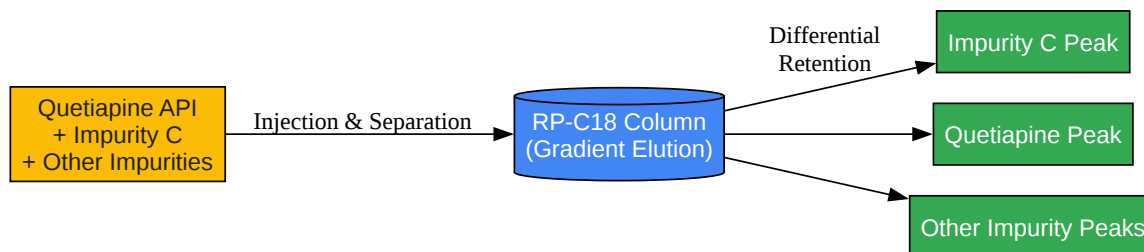


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Caption: HPLC analytical workflow for Quetiapine Impurity C.

Separation Principle Diagram

This diagram illustrates the logical goal of the chromatographic method.



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Caption: Principle of chromatographic separation.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, precise, accurate, and robust for the determination of **Quetiapine EP Impurity C** in bulk drug samples. The validation results confirm its adherence to ICH guidelines, making it a reliable and effective tool for quality control laboratories. The method's stability-indicating properties ensure that the quantification of Impurity C is not affected by the presence of potential degradation products, which is crucial for monitoring the stability and quality of Quetiapine API throughout its shelf life.

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